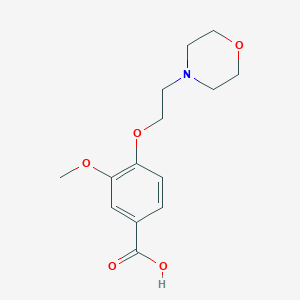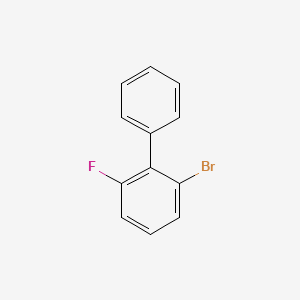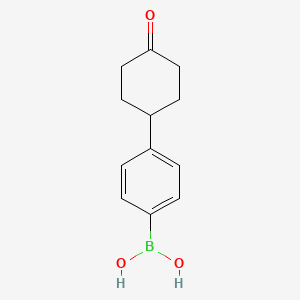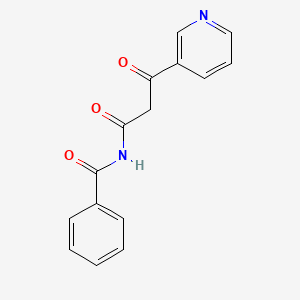
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid is an organic compound with the molecular formula C14H19NO5 It is characterized by a benzoic acid core substituted with a methoxy group and a morpholinoethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxy-4-hydroxybenzoic acid.
Etherification: The hydroxy group is etherified using 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The morpholinoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-methoxy-4-(2-morpholinoethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
科学研究应用
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a chemical reagent in various industrial processes.
作用机制
The exact mechanism of action of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. The morpholinoethoxy group may enhance its solubility and bioavailability, allowing it to effectively reach its targets.
相似化合物的比较
Similar Compounds
3-Methoxy-4-methylbenzoic acid: Similar in structure but with a methyl group instead of a morpholinoethoxy group.
4-Methoxybenzoic acid: Lacks the morpholinoethoxy group, making it less complex.
3-Methoxy-4-(2-methylpropoxy)benzoic acid: Contains a methylpropoxy group instead of a morpholinoethoxy group.
Uniqueness
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid is unique due to the presence of the morpholinoethoxy group, which imparts distinct chemical and biological properties
属性
分子式 |
C14H19NO5 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC 名称 |
3-methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid |
InChI |
InChI=1S/C14H19NO5/c1-18-13-10-11(14(16)17)2-3-12(13)20-9-6-15-4-7-19-8-5-15/h2-3,10H,4-9H2,1H3,(H,16,17) |
InChI 键 |
WESFOKVXHFMNIB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)

![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)


![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)


![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)

